![molecular formula C9H7NO3 B1367047 4-Methyl-isatoic anhydride CAS No. 63480-11-5](/img/structure/B1367047.png)
4-Methyl-isatoic anhydride
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Overview
Description
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a technical compound with the empirical formula C9H7NO3 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Molecular Structure Analysis
The molecular structure of 4-Methyl-isatoic anhydride consists of a benzene ring attached to a heterocyclic ring . The molecular formula is C9H7NO3, and the average molecular weight is 177.157 Da .
Physical And Chemical Properties Analysis
4-Methyl-isatoic anhydride has a molecular weight of 177.16 . The vapor density is 6.1 (vs air) . More specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Comprehensive Analysis of 4-Methyl-isatoic Anhydride Applications
Medicinal Chemistry Synthesis of Bioactive Molecules: 4-Methyl-isatoic anhydride serves as a precursor in the synthesis of various bioactive molecules. Its derivatives exhibit significant biological properties, making them of great interest in medicinal and pharmaceutical studies .
Biological Studies: In Vitro and In Vivo Research As a versatile precursor, it is used in biological studies ranging from in vitro experiments to in vivo research in animals, providing insights into the therapeutic potential of new drugs .
Catalysis Synthesis of Heterocyclic Structures: It acts as a building block for synthesizing various nitrogen-containing heterocyclic structures, such as quinazolines and benzodiazepines, which are crucial in developing new pharmaceuticals .
Nanotechnology Magnetic Nanocatalyst Development: In nanotechnology, it is utilized to develop magnetic nanocatalysts for synthesizing complex organic compounds, enhancing reaction efficiency and selectivity .
Organic Synthesis Diverse Heterocyclic Compounds: The compound is employed in organic synthesis to create a wide array of heterocyclic compounds, which are essential in drug development and other chemical applications .
Mechanism of Action
Target of Action
4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride , is a derivative of isatoic anhydride Isatoic anhydride and its derivatives are known to be useful building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
Anhydrides, in general, are known to undergo nucleophilic attack by water molecules, deprotonation, leaving group removal, and protonation of the carboxylate . This reaction mechanism is likely to be applicable to 4-Methyl-isatoic anhydride as well.
Biochemical Pathways
Isatoic anhydride and its derivatives are known to be involved in the synthesis of various nitrogen-containing heterocyclic structures . These structures are often key components of many biochemical pathways.
Result of Action
The compound’s potential role in the synthesis of various nitrogen-containing heterocyclic structures suggests that it may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
7-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHSJGKIFDLQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497703 |
Source
|
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63480-11-5 |
Source
|
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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